molecular formula C18H34 B14311681 1,1'-(2-Methylpropane-1,2-diyl)bis(4-methylcyclohexane) CAS No. 110186-07-7

1,1'-(2-Methylpropane-1,2-diyl)bis(4-methylcyclohexane)

Cat. No.: B14311681
CAS No.: 110186-07-7
M. Wt: 250.5 g/mol
InChI Key: QQOXVUDLXDCXFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Bis(4-methylcyclohexyl)-2-methylpropane is an organic compound characterized by its unique structure, which includes two 4-methylcyclohexyl groups attached to a central 2-methylpropane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Bis(4-methylcyclohexyl)-2-methylpropane typically involves the following steps:

    Starting Materials: The synthesis begins with 4-methylcyclohexanol and 2-methylpropane.

    Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent any side reactions involving water.

    Catalysts: Acidic catalysts such as sulfuric acid or Lewis acids like aluminum chloride are often used to facilitate the reaction.

    Procedure: The 4-methylcyclohexanol is first converted to its corresponding chloride using thionyl chloride. This intermediate is then reacted with 2-methylpropane in the presence of a catalyst to form the final product.

Industrial Production Methods

In an industrial setting, the production of 1,2-Bis(4-methylcyclohexyl)-2-methylpropane involves large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

1,2-Bis(4-methylcyclohexyl)-2-methylpropane undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogenation reactions can introduce halogen atoms into the compound, typically using reagents like bromine or chlorine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products

    Oxidation: The major products include ketones and carboxylic acids.

    Reduction: The major product is the fully reduced hydrocarbon.

    Substitution: The major products are halogenated derivatives of the original compound.

Scientific Research Applications

1,2-Bis(4-methylcyclohexyl)-2-methylpropane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty polymers and materials with unique mechanical properties.

Mechanism of Action

The mechanism of action of 1,2-Bis(4-methylcyclohexyl)-2-methylpropane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Bis(4-methylcyclohexyl)ethane
  • 1,2-Bis(4-methylcyclohexyl)butane
  • 1,2-Bis(4-methylcyclohexyl)hexane

Uniqueness

1,2-Bis(4-methylcyclohexyl)-2-methylpropane is unique due to its specific structural arrangement, which imparts distinct physical and chemical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications.

Properties

CAS No.

110186-07-7

Molecular Formula

C18H34

Molecular Weight

250.5 g/mol

IUPAC Name

1-methyl-4-[2-methyl-1-(4-methylcyclohexyl)propan-2-yl]cyclohexane

InChI

InChI=1S/C18H34/c1-14-5-9-16(10-6-14)13-18(3,4)17-11-7-15(2)8-12-17/h14-17H,5-13H2,1-4H3

InChI Key

QQOXVUDLXDCXFI-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)CC(C)(C)C2CCC(CC2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.